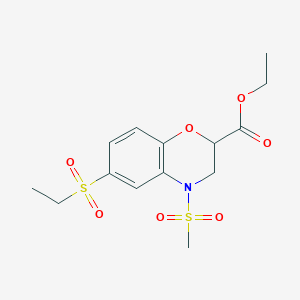

1-(6-乙基-3-甲苯磺酰基喹啉-4-基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

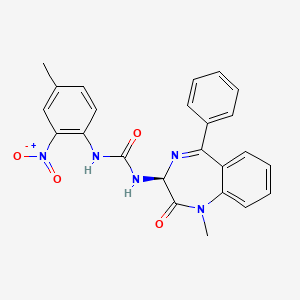

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, commonly known as EEP, is a complex organic molecule that has been extensively studied in both scientific and industrial fields. It is a part of the quinolone-based compounds which have become strikingly conspicuous in recent years .

Synthesis Analysis

The title compound can be obtained via two synthetic routes. The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .

Molecular Structure Analysis

EEP was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .

Chemical Reactions Analysis

Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined . Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .

科学研究应用

杂环化合物合成:

- 与1-(6-乙基-3-甲苯磺酰基喹啉-4-基)哌啶-4-羧酸乙酯结构相关的化合物1-氨基-8,8-二甲基-5-(哌啶-1-基)-8,9-二氢-6H-吡喃并[4,3-d]噻吩并[2,3-b]吡啶-2-羧酸乙酯已被用于合成吡喃和噻吩嘧啶。这些化合物在各种化学应用中显示出潜力 (Paronikyan 等,2016).

抗菌性能:

- 对与1-(6-乙基-3-甲苯磺酰基喹啉-4-基)哌啶-4-羧酸乙酯结构相似的喹啉羧酸的研究揭示了对革兰氏阳性和革兰氏阴性菌的显着抗菌性能 (Koga 等,1980).

药代动力学和代谢物鉴定:

- 涉及四氢异喹啉和哌啶结构的相关化合物已被研究其药代动力学和在人体中的代谢物鉴定。这项研究对于了解药物在人体中的行为及其潜在的治疗应用至关重要 (Umehara 等,2009).

哌啶取代化合物合成:

- 已经报道了与1-(6-乙基-3-甲苯磺酰基喹啉-4-基)哌啶-4-羧酸乙酯结构相关的新的哌啶取代化合物的合成。这些化合物已在生物应用中显示出潜力,包括抗菌和抗真菌活性 (Shafi 等,2021).

抗癌剂的开发:

- 与1-(6-乙基-3-甲苯磺酰基喹啉-4-基)哌啶-4-羧酸乙酯相关的哌啶-4-羧酸乙酯附着的1,3,4-恶二唑杂化物已被合成并评估为抗癌剂。这项研究表明该化合物在开发新的癌症治疗方法中的潜力 (Rehman 等,2018).

作用机制

Target of Action

The primary targets of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate are bacterial macromolecules, specifically the DNA Gyrase of Staphylococcus aureus, topoisomerase II of Mycobacterium tuberculosis, and topoisomerase IV of Streptococcus pneumoniae . These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them ideal targets for antibacterial agents .

Mode of Action

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate interacts with its targets by binding to the active centers of these bacterial enzymes . This binding inhibits the normal function of the enzymes, disrupting the bacterial DNA processes and leading to bacterial death .

Biochemical Pathways

The action of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA Gyrase and topoisomerases, the compound prevents the unwinding and supercoiling of bacterial DNA, which is a crucial step in these pathways . This disruption leads to the cessation of these processes, ultimately resulting in bacterial death .

Result of Action

The molecular and cellular effects of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate’s action include the disruption of bacterial DNA processes, leading to bacterial death . By inhibiting crucial enzymes involved in DNA replication and transcription, the compound prevents the bacteria from multiplying and functioning normally .

属性

IUPAC Name |

ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S/c1-4-19-8-11-23-22(16-19)25(28-14-12-20(13-15-28)26(29)32-5-2)24(17-27-23)33(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,20H,4-5,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBSHOLKHPOIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)